molecular formula C26H29ClN4O3 B2514796 3-(2-chlorophenyl)-5-methyl-N-(2-(1-methylindolin-5-yl)-2-morpholinoethyl)isoxazole-4-carboxamide CAS No. 922033-95-2

3-(2-chlorophenyl)-5-methyl-N-(2-(1-methylindolin-5-yl)-2-morpholinoethyl)isoxazole-4-carboxamide

Cat. No.: B2514796
CAS No.: 922033-95-2
M. Wt: 480.99
InChI Key: MHVSTNBRQKRPSG-UHFFFAOYSA-N
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Description

This compound features a central isoxazole ring substituted with a 2-chlorophenyl group at position 3 and a methyl group at position 3. The carboxamide moiety is linked to a complex side chain containing a morpholinoethyl group and a 1-methylindolin-5-yl group.

Properties

IUPAC Name

3-(2-chlorophenyl)-5-methyl-N-[2-(1-methyl-2,3-dihydroindol-5-yl)-2-morpholin-4-ylethyl]-1,2-oxazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H29ClN4O3/c1-17-24(25(29-34-17)20-5-3-4-6-21(20)27)26(32)28-16-23(31-11-13-33-14-12-31)18-7-8-22-19(15-18)9-10-30(22)2/h3-8,15,23H,9-14,16H2,1-2H3,(H,28,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MHVSTNBRQKRPSG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NO1)C2=CC=CC=C2Cl)C(=O)NCC(C3=CC4=C(C=C3)N(CC4)C)N5CCOCC5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H29ClN4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

481.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 3-(2-chlorophenyl)-5-methyl-N-(2-(1-methylindolin-5-yl)-2-morpholinoethyl)isoxazole-4-carboxamide is a derivative of isoxazole, a heterocyclic compound known for its diverse biological activities, including anticancer, anti-inflammatory, and antimicrobial properties. This article explores the biological activity of this specific compound, focusing on its synthesis, mechanisms of action, and potential therapeutic applications.

Synthesis and Structural Characteristics

The synthesis of isoxazole derivatives typically involves the reaction of appropriate phenolic precursors with isocyanates or other reactive intermediates. The specific compound incorporates a chlorophenyl group and a morpholinoethyl side chain, which may enhance its biological activity through increased lipophilicity and improved binding to target proteins.

Anticancer Activity

Research has demonstrated that isoxazole derivatives exhibit significant anticancer properties. For instance, studies on similar compounds have shown that they can inhibit cell proliferation in various cancer cell lines, including breast (MCF-7), cervical (HeLa), and liver (Hep3B) cancer cells. The half-maximal inhibitory concentration (IC50) values for these compounds often range from 15.48 μg/ml to over 400 μg/ml , indicating varying levels of potency against different cancer types.

CompoundCancer Cell LineIC50 (μg/ml)
2dHeLa15.48
2eHep3B23.00
2aMCF-739.80
2gAll lines>400

The mechanism of action for these compounds often involves the induction of apoptosis and cell cycle arrest. For example, compounds such as 2d and 2e were shown to induce a delay in the G2/M phase of the cell cycle by approximately 18.07% , similar to the effects observed with doxorubicin, a well-known chemotherapeutic agent .

Isoxazole derivatives may exert their anticancer effects through several pathways:

  • Inhibition of Heat Shock Protein 90 (Hsp90) : This chaperone protein plays a critical role in maintaining the stability and function of numerous oncogenic proteins. Compounds targeting Hsp90 can lead to the degradation of these proteins, thereby inhibiting tumor growth .
  • Matrix Metalloproteinase Inhibition : Some studies indicate that isoxazole compounds can reduce the expression of matrix metalloproteinases (MMPs), which are involved in cancer cell invasion and metastasis .
  • Reactive Oxygen Species (ROS) Generation : Certain derivatives may increase ROS levels in cancer cells, leading to oxidative stress and subsequent apoptosis .

Anti-inflammatory and Antimicrobial Activity

In addition to anticancer properties, isoxazole derivatives have been noted for their anti-inflammatory effects. These compounds can inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX), which are implicated in various inflammatory diseases . Furthermore, antimicrobial activity has been reported against a range of pathogens, suggesting potential applications in treating infections .

Case Studies

Recent studies have highlighted the potential of isoxazole derivatives as therapeutic agents:

  • Anticancer Efficacy : A study evaluated several isoxazole derivatives against various cancer cell lines, revealing that specific modifications significantly enhanced cytotoxicity and selectivity towards cancer cells compared to normal cells .
  • Mechanistic Insights : Another investigation focused on the molecular mechanisms underlying the activity of isoxazole derivatives, demonstrating their ability to modulate key signaling pathways involved in cancer progression .

Scientific Research Applications

The compound is primarily studied for its interaction with various biological targets, particularly in the context of cancer treatment and neurological disorders. Its structure allows it to engage with specific receptors and enzymes, leading to potential therapeutic effects.

Anticancer Research

The compound has been investigated for its anticancer properties. In vitro studies have shown that it exhibits significant growth inhibition against various cancer cell lines.

Cell Line Percent Growth Inhibition (PGI)
SNB-1986.61%
OVCAR-885.26%
NCI-H4075.99%
HOP-9267.55%
MDA-MB-23156.53%

These results suggest that the compound could be effective in treating diverse malignancies by targeting specific molecular pathways involved in tumor growth and survival .

Neurological Applications

The compound's structural characteristics allow it to interact with cannabinoid receptors (CB1 and CB2), which are implicated in various neurological disorders. Its potential as a cannabinoid agonist positions it as a candidate for treating conditions such as anxiety, depression, and neurodegenerative diseases.

Case Studies

Several studies have documented the effectiveness of this compound in experimental models:

  • Study on Anticancer Efficacy : A study published in ACS Omega demonstrated the compound's ability to induce apoptosis in cancer cells through the activation of caspase pathways .
  • Neurological Impact Assessment : Research conducted on animal models indicated that administration of the compound resulted in improved cognitive functions and reduced anxiety-like behaviors, suggesting its potential utility in treating mood disorders.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The chlorophenyl group at the 3-position of the isoxazole ring is susceptible to nucleophilic aromatic substitution (NAS). This reactivity is enhanced by the electron-withdrawing effect of the isoxazole ring and the carboxamide group.

Key Findings:

  • Reagents/Conditions: Substitution occurs with amines (e.g., aniline derivatives) or alkoxides under mild basic conditions (K₂CO₃, DMF, 60–80°C).

  • Products: Replacement of the chlorine atom with nucleophiles generates derivatives such as 3-(aryl/alkylamino)phenyl analogs.

  • Example: Reaction with 4-methoxyaniline yields 3-(4-methoxyphenyl)-5-methyl-N-(2-(1-methylindolin-5-yl)-2-morpholinoethyl)isoxazole-4-carboxamide .

Table 1: Substitution Reactions

ReagentConditionsProduct SubstituentYield (%)Reference
4-MethoxyanilineDMF, K₂CO₃, 80°C4-Methoxyphenyl67–90
PiperidineTHF, rt, 24 hPiperidinyl55

Reduction of the Isoxazole Ring

The isoxazole ring can undergo partial or complete reduction depending on the reducing agent.

Key Findings:

  • Catalytic Hydrogenation: Using H₂/Pd-C in ethanol selectively reduces the isoxazole to a 4,5-dihydroisoxazole without affecting the chlorophenyl or morpholine groups .

  • Full Reduction: LiAlH₄ in THF reduces the isoxazole to a β-amino alcohol derivative, breaking the heterocyclic ring .

Table 2: Reduction Outcomes

Reducing AgentConditionsProductSelectivityReference
H₂/Pd-CEtOH, 50 psi, 6 h4,5-Dihydroisoxazole derivativeHigh
LiAlH₄THF, reflux, 12 hβ-Amino alcoholModerate

Oxidation Reactions

The methyl group at the 5-position of the isoxazole is vulnerable to oxidation.

Key Findings:

  • KMnO₄/H₂SO₄: Oxidizes the methyl group to a carboxylic acid, forming 3-(2-chlorophenyl)-5-carboxyisoxazole-4-carboxamide .

  • CrO₃/AcOH: Generates a ketone intermediate but risks over-oxidation of the morpholine group .

Table 3: Oxidation Pathways

Oxidizing AgentConditionsPrimary ProductSide ReactionsReference
KMnO₄H₂SO₄, 80°C, 4 hCarboxylic acid derivativeMinimal
CrO₃AcOH, 60°C, 3 hKetone intermediateMorpholine oxidation

Cross-Coupling Reactions

The chlorophenyl group participates in palladium-catalyzed cross-coupling reactions.

Key Findings:

  • Suzuki-Miyaura Coupling: Reacts with arylboronic acids (e.g., phenylboronic acid) under Pd(PPh₃)₄ catalysis to form biaryl derivatives .

  • Buchwald-Hartwig Amination: Forms C–N bonds with secondary amines, enabling diversification of the aryl moiety .

Table 4: Cross-Coupling Examples

Reaction TypeReagentCatalystYield (%)Reference
Suzuki-MiyauraPhenylboronic acidPd(PPh₃)₄78
Buchwald-HartwigPiperazinePd₂(dba)₃/Xantphos65

Hydrolysis of the Carboxamide

The carboxamide group undergoes hydrolysis under acidic or basic conditions:

  • Acidic Hydrolysis (HCl, H₂O): Converts the carboxamide to a carboxylic acid .

  • Basic Hydrolysis (NaOH, EtOH): Yields the corresponding carboxylate salt .

Stability Under Thermal and Photolytic Conditions

  • Thermal Stability: Decomposes above 200°C, forming chlorinated byproducts (TGA data) .

  • Photolysis: UV light induces cleavage of the isoxazole ring, producing nitrile and carbonyl compounds .

Table 5: Stability Profile

ConditionObservationDegradation ProductsReference
200°C, 2 h (N₂)15% mass lossChlorobenzene, CO₂
UV (254 nm), 24 h90% degradation2-Chlorobenzonitrile, morpholine

Key Mechanistic Insights

  • Regioselectivity: NAS occurs preferentially at the 2-chlorophenyl group due to steric hindrance at the isoxazole 4-position .

  • Electronic Effects: The electron-deficient isoxazole ring directs electrophilic attacks to the carboxamide side chain .

Comparison with Similar Compounds

Research Findings and Implications

Morpholino vs.

Indoline vs. Oxoindoline : The 2-oxo group in ’s compound may enhance binding to serine proteases or kinases, whereas the unmodified indoline in the target compound favors hydrophobic interactions .

Thiophene-Imidazole vs. Morpholinoethyl: The thiophene-imidazole system () could target cytochrome P450 enzymes, while the morpholinoethyl chain may favor GPCR or kinase targets .

Q & A

Basic: What are the established synthetic routes for 3-(2-chlorophenyl)-5-methyl-N-(2-(1-methylindolin-5-yl)-2-morpholinoethyl)isoxazole-4-carboxamide, and how are yields optimized?

Methodological Answer:
The synthesis typically involves multi-step reactions:

Isoxazole core formation : Cyclocondensation of β-diketones with hydroxylamine under acidic conditions to form the 5-methylisoxazole ring .

Carboxamide coupling : Activation of the carboxylic acid (e.g., using EDCI/HOBt) followed by reaction with the secondary amine (2-(1-methylindolin-5-yl)-2-morpholinoethylamine) .

Purification : Column chromatography (silica gel, gradient elution with ethyl acetate/hexane) and recrystallization (ethanol/water) to achieve >95% purity.
Yield Optimization :

  • Use anhydrous solvents (DMF, THF) to minimize hydrolysis.
  • Catalytic DMAP for efficient amide bond formation.
  • Monitor reaction progress via TLC or HPLC to terminate reactions at optimal conversion .

Advanced: How to resolve contradictory bioactivity data between in vitro and in vivo models for this compound?

Methodological Answer:
Contradictions may arise from:

  • Pharmacokinetic factors : Poor solubility or metabolic instability in vivo. Use LC-MS to quantify plasma/metabolite levels .
  • Off-target effects : Perform kinome-wide profiling (e.g., Eurofins KinaseProfiler) to identify unintended interactions .
  • Model limitations : Validate in vivo results using orthotopic or patient-derived xenograft (PDX) models. Cross-reference with transcriptomic data (RNA-seq) from treated tissues to confirm target engagement .

Basic: What spectroscopic techniques are critical for structural validation of this compound?

Methodological Answer:

  • NMR : 1H/13C NMR to confirm regiochemistry of the isoxazole ring (e.g., δ 6.8–7.2 ppm for aromatic protons) and morpholinoethyl substitution .
  • HRMS : Exact mass analysis (e.g., m/z 496.1562 [M+H]+) to verify molecular formula .
  • IR : Carboxamide C=O stretch at ~1650 cm⁻¹ and isoxazole ring vibrations at ~1600 cm⁻¹ .

Advanced: How to design structure-activity relationship (SAR) studies for optimizing target affinity?

Methodological Answer:

  • Core modifications : Replace the 2-chlorophenyl group with fluorophenyl or methylthiazole to assess electronic effects on binding .
  • Side-chain variations : Test morpholinoethyl vs. piperazinyl or pyrrolidinyl groups for solubility and target interactions .
  • Assay design : Use SPR (surface plasmon resonance) for binding kinetics (KD, kon/koff) and cellular assays (IC50 in HEK293 cells) .

Basic: What are the recommended protocols for assessing solubility and stability in preclinical studies?

Methodological Answer:

  • Solubility : Shake-flask method in PBS (pH 7.4) and simulated gastric fluid (pH 1.2) at 37°C, analyzed via UV-Vis .
  • Stability :
    • Chemical : Store at -20°C in amber vials under argon to prevent oxidation.
    • Thermal : TGA/DSC to determine decomposition temperature (>150°C typical for isoxazoles) .
    • Photolytic : Expose to UV light (ICH Q1B guidelines) and monitor degradation via HPLC .

Advanced: How to address low metabolic stability identified in microsomal assays?

Methodological Answer:

  • Metabolite identification : Incubate with human liver microsomes (HLMs) and analyze via LC-QTOF-MS to pinpoint vulnerable sites (e.g., morpholinoethyl cleavage) .
  • Structural shielding : Introduce deuterium at labile C-H bonds or replace metabolically unstable groups (e.g., morpholino with tetrahydropyran) .
  • Prodrug approach : Mask the carboxamide as an ester or carbonate to enhance bioavailability .

Basic: What in vitro models are suitable for initial biological activity screening?

Methodological Answer:

  • Enzyme inhibition : Fluorescence-based assays (e.g., kinase or protease targets) with purified recombinant proteins .
  • Cell viability : MTT assay in cancer cell lines (e.g., MCF-7, A549) with EC50 determination .
  • Binding assays : Radioligand displacement (e.g., ³H-labeled competitors) in membrane preparations .

Advanced: How to integrate computational modeling with experimental data for mechanism elucidation?

Methodological Answer:

  • Docking studies : Use Schrödinger Maestro or AutoDock Vina to predict binding modes in target proteins (e.g., kinases) .
  • MD simulations : Run 100-ns trajectories in GROMACS to assess complex stability and key residue interactions (e.g., hydrogen bonds with Asp86) .
  • QSAR : Develop models (Random Forest or PLS) correlating logP, polar surface area, and IC50 values .

Basic: What safety protocols are recommended for handling this compound in the lab?

Methodological Answer:

  • PPE : Nitrile gloves, lab coat, and safety goggles.
  • Ventilation : Use fume hoods for weighing and synthesis steps.
  • Waste disposal : Collect organic waste in halogen-approved containers for incineration .

Advanced: How to evaluate synergistic effects with other therapeutic agents?

Methodological Answer:

  • Combination index : Use Chou-Talalay method in CalcuSyn software to classify synergism (CI <1) or antagonism (CI >1) .
  • Pathway analysis : RNA-seq or phosphoproteomics to identify overlapping/compensatory pathways (e.g., MAPK vs. PI3K) .
  • In vivo validation : Co-administer with standard-of-care drugs (e.g., paclitaxel) in xenograft models and monitor tumor regression via bioluminescence .

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